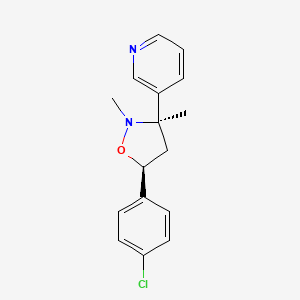

Pyrisoxazole, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrisoxazole, cis- is an isomeric fungicide primarily used to control fungal diseases in crops such as tomatoes, wheat, and cucumbers. It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is known for its effectiveness against a variety of fungal pathogens, including Botrytis cinerea, which causes gray mold .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrisoxazole, cis- involves the formation of the oxazole ring and the introduction of the pyridine moiety. The process typically includes the following steps:

Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.

Introduction of the Pyridine Moiety: The oxazole intermediate is then reacted with a chloropyridine derivative in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods: Industrial production of Pyrisoxazole, cis- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Pyrisoxazole, cis- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of halogenated pyrisoxazole derivatives.

Scientific Research Applications

Pyrisoxazole, cis- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of oxazole and pyridine derivatives.

Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.

Medicine: Explored for its potential antifungal properties and its ability to inhibit sterol biosynthesis in pathogenic fungi.

Industry: Used in the development of new fungicides and agrochemicals.

Mechanism of Action

Pyrisoxazole, cis- exerts its effects by inhibiting sterol biosynthesis in fungal cells. It specifically targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Pyrisoxazole, cis- disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Carbendazim: Another fungicide used to control fungal diseases in crops.

Procymidone: A fungicide with a similar mode of action, used to control gray mold and other fungal pathogens.

Pyrifenox: An ergosterol biosynthesis inhibitor with similar applications.

Uniqueness: Pyrisoxazole, cis- is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide both preventive and curative control. Its diastereoisomeric nature also allows for selective targeting of specific fungal strains, making it a valuable tool in integrated pest management .

Biological Activity

Pyrisoxazole, cis- is a chiral compound recognized for its significant biological activity, particularly as a fungicide. This article explores the compound's mechanisms of action, efficacy against various pathogens, and its environmental impact based on diverse research findings.

Chemical Structure and Properties

Pyrisoxazole, cis- is characterized by its unique chiral structure, which contributes to its biological activity. The compound contains two chiral centers, allowing for the existence of multiple stereoisomers. The most active form is identified as (3S,5R)-pyrisoxazole, which exhibits superior antifungal properties compared to its other isomers .

The primary mechanism by which pyrisoxazole exerts its antifungal effects involves the inhibition of ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes; thus, its depletion leads to compromised membrane integrity and function. Specifically, pyrisoxazole inhibits the enzyme Lanosterol 14α-demethylase (CYP51A1), disrupting the synthesis pathway and resulting in the accumulation of toxic sterols within fungal cells .

Antifungal Activity

Pyrisoxazole has demonstrated potent antifungal activity against a variety of plant pathogenic fungi. Studies indicate that it effectively inhibits the growth of fungi such as Botrytis cinerea, Alternaria solani, and Rhizoctonia solani. The Minimum Inhibitory Concentration (MIC) values for these pathogens are significantly lower than those for many conventional fungicides, indicating higher potency .

Case Studies

- Field Trials : In agricultural settings, pyrisoxazole has been tested against various fungal diseases in crops such as tomatoes and cucumbers. Results showed a significant reduction in disease severity when compared to untreated controls. The treated plants exhibited improved yield and quality due to enhanced disease resistance .

- Laboratory Studies : In controlled laboratory conditions, pyrisoxazole was shown to inhibit spore germination and mycelial growth effectively. For instance, a study reported a 95% reduction in spore germination of Botrytis cinerea at a concentration of 1 µg/mL .

Environmental Impact

Research into the environmental fate of pyrisoxazole indicates that it has a low persistence in soil and water systems. Its dissipation rates are influenced by microbial activity and environmental conditions, suggesting that it poses a lower risk of long-term ecological impact compared to more persistent fungicides .

Bioaccumulation Studies

A recent study highlighted the stereoselective bioaccumulation of pyrisoxazole in earthworm-soil microcosms. The findings indicated that while the compound can accumulate in soil organisms, its rapid degradation mitigates potential adverse effects on soil health .

Properties

CAS No. |

291771-83-0 |

|---|---|

Molecular Formula |

C16H17ClN2O |

Molecular Weight |

288.77 g/mol |

IUPAC Name |

(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |

InChI |

InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16+/m0/s1 |

InChI Key |

DHTJFQWHCVTNRY-JKSUJKDBSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Canonical SMILES |

CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.